molecular formula C26H36ClN3O3 B12754257 Propiophenone, 3-(3,3-dipropyl-1-azetidinyl)-, O-(p-methoxycarbaniloyl)oxime, hydrochloride CAS No. 97670-13-8

Propiophenone, 3-(3,3-dipropyl-1-azetidinyl)-, O-(p-methoxycarbaniloyl)oxime, hydrochloride

Cat. No.: B12754257
CAS No.: 97670-13-8
M. Wt: 474.0 g/mol
InChI Key: HPFIOUGNDDVOME-QQBZCDAESA-N
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Description

3-(3,3-Dipropyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an azetidine ring and a propiophenone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dipropyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride involves multiple steps. The initial step typically includes the formation of the azetidine ring, followed by the introduction of the propiophenone group. The final step involves the addition of the O-(p-methoxycarbaniloyl)oxime group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dipropyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,3-Dipropyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,3-Dipropyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-(Dimethylamino)propiophenone hydrochloride
  • 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride
  • 3-(Dimethylamino)butanoic acid hydrochloride

Uniqueness

What sets 3-(3,3-Dipropyl-1-azetidinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

97670-13-8

Molecular Formula

C26H36ClN3O3

Molecular Weight

474.0 g/mol

IUPAC Name

[(Z)-[3-(3,3-dipropylazetidin-1-yl)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C26H35N3O3.ClH/c1-4-16-26(17-5-2)19-29(20-26)18-15-24(21-9-7-6-8-10-21)28-32-25(30)27-22-11-13-23(31-3)14-12-22;/h6-14H,4-5,15-20H2,1-3H3,(H,27,30);1H/b28-24-;

InChI Key

HPFIOUGNDDVOME-QQBZCDAESA-N

Isomeric SMILES

CCCC1(CN(C1)CC/C(=N/OC(=O)NC2=CC=C(C=C2)OC)/C3=CC=CC=C3)CCC.Cl

Canonical SMILES

CCCC1(CN(C1)CCC(=NOC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3)CCC.Cl

Origin of Product

United States

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